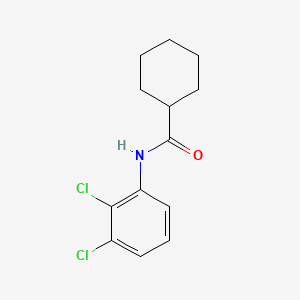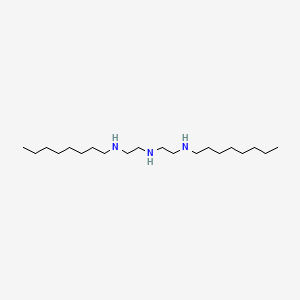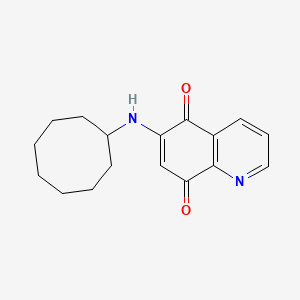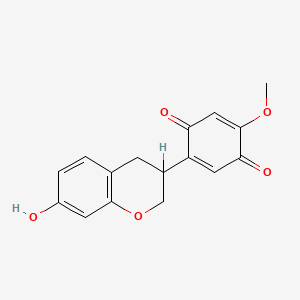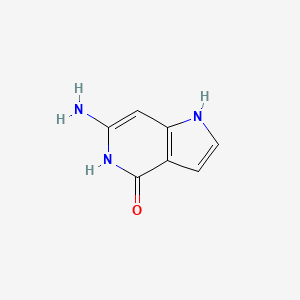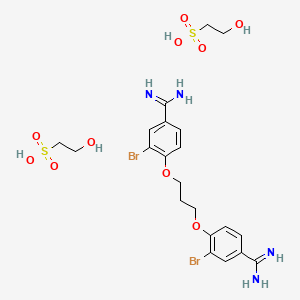
Dibrompropamidine isetionate
描述
Dibrompropamidine isetionate is a chemical compound known for its antiseptic and disinfectant properties. It is commonly used in eyedrops and ointments to treat minor eye and eyelid infections such as conjunctivitis, styes, and blepharitis. The compound is a white or almost white crystalline powder that is odorless or nearly odorless. It is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol, and practically insoluble in chloroform, ether, liquid paraffin, and fixed oils .
作用机制
Target of Action
Dibrompropamidine isetionate is primarily used as an antiseptic . It is used in ointments and eyedrops to treat minor eye or eyelid infections, such as conjunctivitis and blepharitis . The primary targets of this compound are the harmful microorganisms that cause these infections .
Mode of Action
As an antiseptic, it is known to work by destroying harmful microorganisms or inhibiting their activity . This helps to prevent the spread of infection and aids in the healing process.
Biochemical Pathways
As an antiseptic, it likely disrupts essential processes in the microorganisms, leading to their destruction or inhibition .
Pharmacokinetics
It is known to be freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin, and in fixed oils . These properties may influence its bioavailability and effectiveness as a treatment.
Result of Action
The result of this compound’s action is the treatment of minor eye or eyelid infections . By destroying or inhibiting the activity of harmful microorganisms, it helps to reduce inflammation and irritation, promoting healing and recovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in aqueous environments . Additionally, factors such as the pH of the environment, the presence of other substances, and the specific characteristics of the infection site could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Dibrompropamidine isetionate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with bacterial and fungal cell membranes, leading to increased permeability and subsequent cell death . The compound is known to interact with enzymes and proteins involved in cell wall synthesis and repair, disrupting these processes and inhibiting microbial growth . Additionally, this compound can bind to nucleic acids, interfering with DNA replication and transcription .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing leakage of cellular contents . The compound also influences cell signaling pathways by inhibiting key enzymes involved in signal transduction . Furthermore, this compound can alter gene expression by binding to DNA and preventing transcription . These effects collectively contribute to its antimicrobial efficacy.
Molecular Mechanism
The molecular mechanism of this compound involves multiple interactions at the molecular level. The compound binds to bacterial and fungal cell membranes, increasing their permeability and causing cell death . It also inhibits enzymes involved in cell wall synthesis, such as transpeptidases, by binding to their active sites . Additionally, this compound can bind to DNA, preventing replication and transcription . These interactions collectively disrupt essential cellular processes, leading to microbial death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its antimicrobial activity can decrease with prolonged exposure to light and heat . Degradation products may form over time, potentially reducing its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of microbial growth and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits microbial growth without causing significant toxicity . At higher doses, it can cause adverse effects such as skin irritation and necrosis . Threshold effects have been observed, where a minimum concentration is required to achieve antimicrobial activity . Toxicity studies in animal models have shown that high doses of this compound can lead to systemic toxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes oxidation and conjugation reactions . The compound can also interact with cofactors such as NADH and FADH2, affecting metabolic flux and altering metabolite levels . These interactions can influence the overall metabolic state of the cell and contribute to its antimicrobial activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . The compound may also interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its antimicrobial effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can localize to the cell membrane, where it disrupts membrane integrity and increases permeability . It can also accumulate in the nucleus, where it binds to DNA and inhibits transcription . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its antimicrobial efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibrompropamidine isetionate involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with isethionic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product. The process involves the use of solvents such as water and glycerol, and the reaction is carried out at a specific temperature and pH to optimize the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
化学反应分析
Types of Reactions: Dibrompropamidine isetionate primarily undergoes substitution reactions due to the presence of bromine atoms on the benzene rings. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace the bromine atoms with other nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions to introduce electrophiles into the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce hydroxy derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .
科学研究应用
Dibrompropamidine isetionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is studied for its antimicrobial properties and its potential use in developing new antiseptic agents.
Medicine: this compound is used in the formulation of pharmaceutical products for treating eye infections. It is also being investigated for its potential use in treating other microbial infections.
Industry: The compound is used in the production of disinfectants and antiseptics for various applications, including healthcare and sanitation
相似化合物的比较
Chlorhexidine: Another antiseptic and disinfectant used in healthcare settings.
Povidone-iodine: A widely used antiseptic for skin disinfection before and after surgery.
Hexachlorophene: An antiseptic used in soaps and toothpaste.
Comparison: Dibrompropamidine isetionate is unique due to its specific chemical structure, which includes bromine atoms that enhance its antimicrobial activity. Compared to chlorhexidine and povidone-iodine, this compound is more effective against certain types of bacteria and fungi. Additionally, its solubility profile makes it suitable for use in various formulations, including eyedrops and ointments .
属性
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACJASHKPPTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Br2N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210332 | |
| Record name | Dibromopropamidine isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-87-9 | |
| Record name | Dibromopropamidine isethionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibromopropamidine isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


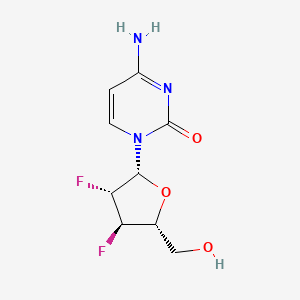
![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)
![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)
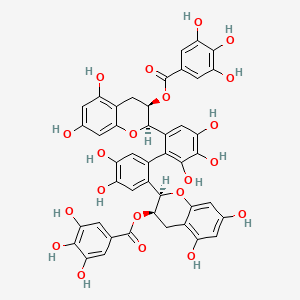

![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)


